molecular formula C13H10ClN B6331291 (E)-1-(4-Chlorophenyl)-N-phenyl-methanimine CAS No. 1613-95-2

(E)-1-(4-Chlorophenyl)-N-phenyl-methanimine

Cat. No. B6331291
CAS RN: 1613-95-2
M. Wt: 215.68 g/mol
InChI Key: CFBVFBIZXQEQHX-UHFFFAOYSA-N
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Description

(E)-1-(4-Chlorophenyl)-N-phenyl-methanimine is a synthetic compound with a wide range of applications in scientific research. It is an important component of many laboratory experiments and has been studied extensively by scientists.

Scientific Research Applications

Environmental Impact and Degradation

  • Electron Impact and Electron Capture Negative Ionization Mass Spectra : Research on polybrominated diphenyl ethers (PBDEs) and methoxylated PBDEs, including those with chlorophenyl groups, has detailed the mass spectral analysis crucial for environmental monitoring. These compounds, related to "(E)-1-(4-Chlorophenyl)-N-phenyl-methanimine" by their phenyl and halogenated structures, show specific fragmentation patterns that assist in identifying environmental pollutants (Hites, 2008).

  • Degradation of Chlorinated Phenols : Studies on chlorophenols, structurally related to chlorophenyl compounds, have investigated their degradation by zero-valent iron and bimetallic systems. This research is significant for remediating environments contaminated with chlorophenols, suggesting potential applications for similar compounds in environmental cleanup (Gunawardana, Singhal, & Swedlund, 2011).

Pharmacological Applications

  • Synthesis and Pharmacological Evaluation : A series of Schiff bases of diphenylamine derivatives, related to "this compound" through their structural motifs, have been synthesized and evaluated for their antibacterial activity. This demonstrates the potential pharmaceutical applications of such compounds (Kumar, Kumar, & Khan, 2020).

Materials Science

  • Plastic Scintillators Based on Polymethyl Methacrylate : The scintillation properties of plastic scintillators incorporating various luminescent dyes, including those related to phenyl and chlorophenyl groups, have been explored. This research indicates the potential use of such compounds in the development of materials for radiation detection (Salimgareeva & Kolesov, 2005).

properties

IUPAC Name

1-(4-chlorophenyl)-N-phenylmethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN/c14-12-8-6-11(7-9-12)10-15-13-4-2-1-3-5-13/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFBVFBIZXQEQHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601306312
Record name N-(4-Chlorobenzylidene)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601306312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2362-79-0
Record name N-(4-Chlorobenzylidene)aniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2362-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC43310
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43310
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-Chlorobenzylidene)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601306312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-CHLOROBENZYLIDENE)ANILINE
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